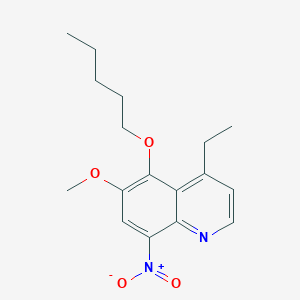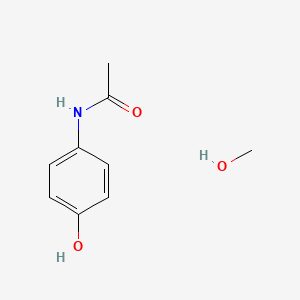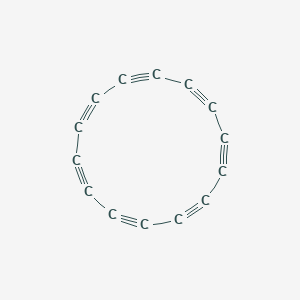
1,3,5,7,9,11,13-Cyclotetradecaheptayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7,9,11,13-Cyclotetradecaheptayne, also known as cyclotetradecaheptaene, is a hydrocarbon with the molecular formula C14H14. This compound is notable for its role in the development of criteria for aromaticity, a stabilizing property of central importance in physical organic chemistry. It forms dark-red needle-like crystals and has limited evidence of aromaticity due to its inability to adopt a completely planar conformation .
Preparation Methods
The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptayne involves several steps. One common method includes the cyclization of linear polyenes under specific reaction conditions. The preparation typically requires:
Reagents: Linear polyenes, catalysts, and solvents such as benzene.
Chemical Reactions Analysis
1,3,5,7,9,11,13-Cyclotetradecaheptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxygenated derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles. Common reagents include hydrogen, halogens, and oxidizing agents.
Scientific Research Applications
1,3,5,7,9,11,13-Cyclotetradecaheptayne has several scientific research applications:
Chemistry: It is used to study aromaticity and conjugation effects in cyclic hydrocarbons.
Biology and Medicine: Research into its potential biological activity and interactions with biomolecules is ongoing.
Mechanism of Action
The mechanism by which 1,3,5,7,9,11,13-Cyclotetradecaheptayne exerts its effects involves its conjugated system of double bonds. This system allows for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its ability to undergo rapid interconversion between isomeric forms, which can be observed at low temperatures .
Comparison with Similar Compounds
1,3,5,7,9,11,13-Cyclotetradecaheptayne can be compared with other annulenes such as:
Cyclooctatetraene: A smaller annulene with eight carbon atoms and four double bonds.
Cyclohexadecaheptaene: A larger annulene with sixteen carbon atoms and eight double bonds. The uniqueness of this compound lies in its specific conjugation pattern and the resulting limited aromaticity.
Properties
CAS No. |
145270-71-9 |
|---|---|
Molecular Formula |
C14 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
cyclotetradecaheptayne |
InChI |
InChI=1S/C14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1 |
InChI Key |
ZMYLPQSIIRATJM-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B12546250.png)

![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
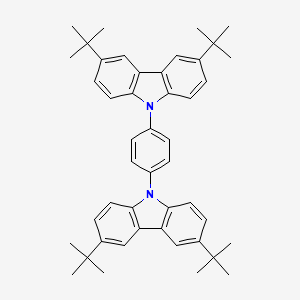
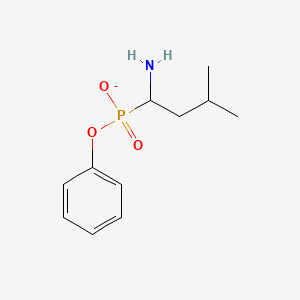
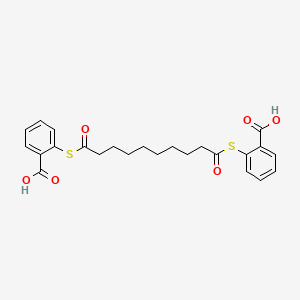
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
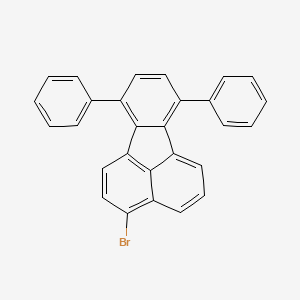
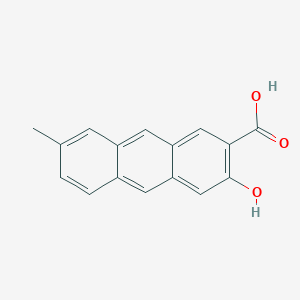
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
